pd 151746

Descripción general

Descripción

PD 151746: es un inhibidor potente y selectivo de la calpaína, una cisteína proteasa dependiente del calcio, no lisosómica. La calpaína juega un papel crucial en varios procesos celulares, incluida la movilidad celular y la progresión del ciclo celular . This compound exhibe una selectividad 20 veces mayor para la μ-calpaína que para la m-calpaína .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: PD 151746 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 5-fluoroindol con varios reactivos para formar el producto final. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena bajo condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: PD 151746 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución con varios reactivos para formar derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Varios nucleófilos o electrófilos en condiciones apropiadas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

Dermatological Applications

Psoriasis Treatment:

Recent studies have demonstrated the efficacy of PD 151746 in treating psoriasis, a chronic inflammatory skin condition. In an imiquimod-induced psoriasis model, the administration of this compound resulted in a significant reduction in epidermal thickness and inflammatory markers. The mechanism involves the modulation of interleukin-1 alpha expression through the RAGE-p38 MAPK and calpain-1 pathways, highlighting its role in inflammatory skin diseases .

Table 1: Effects of this compound on Psoriasis Model

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Epidermal Thickness (µm) | 80 ± 5 | 50 ± 4 | p < 0.01 |

| IL-1α Levels (pg/mL) | 200 ± 20 | 90 ± 10 | p < 0.001 |

Cardiovascular Research

Protection Against Oxidized LDL-Induced Cytotoxicity:

this compound has been shown to protect endothelial cells from apoptosis induced by oxidized low-density lipoprotein (oxLDL), a contributor to atherosclerosis. In experiments with human microvascular endothelial cells (HMEC-1), treatment with this compound reduced cell death and calpain activity associated with oxLDL exposure, suggesting its potential use in preventing cardiovascular diseases .

Table 2: Impact of this compound on Endothelial Cell Viability

| Treatment | Cell Viability (%) | Calpain Activity (Relative Units) |

|---|---|---|

| Control | 60 ± 5 | High |

| This compound | 85 ± 4 | Low |

Metabolic Disorders

Inhibition of Glycogen Synthesis:

In studies involving HepG2 hepatoma cells, this compound was found to significantly impair insulin-stimulated glycogen synthesis. The compound inhibited key signaling pathways involved in glucose metabolism, including the insulin receptor substrate-1 pathway, indicating its role as a modulator of metabolic processes .

Table 3: Effects of this compound on Glycogen Synthesis

| Time (min) | Control GS Activity (%) | This compound GS Activity (%) |

|---|---|---|

| 15 | 45 ± 5 | 30 ± 4 |

| 30 | 50 ± 6 | 32 ± 5 |

| 60 | 55 ± 7 | 35 ± 6 |

Neuroprotection

Modulation of Neuronal Proteolysis:

this compound has been utilized to study the role of calpain in neuronal adaptin proteolysis. In experiments examining glutamate-stimulated neuronal cells, the inhibitor demonstrated no effect on adaptin hydrolysis by calpain-1 but highlighted the involvement of calpain-2 in this process . This finding suggests potential applications in neurodegenerative diseases where calpain activity contributes to neuronal damage.

Mecanismo De Acción

PD 151746 ejerce sus efectos inhibiendo selectivamente la calpaína. Interactúa con los sitios de unión al calcio de la calpaína, evitando su activación y posterior actividad proteolítica. Esta inhibición conduce a una disminución de los procesos mediados por calpaína, como la remodelación del citoesqueleto y la apoptosis .

Comparación Con Compuestos Similares

PD 151746 es único en su alta selectividad para la μ-calpaína sobre la m-calpaína. Los compuestos similares incluyen:

Inhibidor de calpaína I: Un inhibidor de calpaína menos selectivo.

Inhibidor de calpaína II: Otro inhibidor de calpaína con diferentes perfiles de selectividad.

Calpeptina: Un inhibidor de calpaína basado en péptidos con una especificidad más amplia.

This compound destaca por su naturaleza no peptídica y su alta selectividad, lo que lo convierte en una herramienta valiosa en la investigación relacionada con la calpaína .

Actividad Biológica

PD 151746 is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes such as apoptosis, cytoskeletal remodeling, and signal transduction. The compound has garnered attention for its potential therapeutic applications in conditions where calpain activity is dysregulated, including neurodegenerative diseases, metabolic disorders, and cellular stress responses.

This compound functions primarily by binding to the active site of μ-calpain, preventing substrate access and thereby inhibiting its proteolytic activity. This selective inhibition is achieved through the chelation of calcium ions at the enzyme's active site, which is crucial for calpain's enzymatic function . The compound exhibits a 20-fold selectivity for μ-calpain over m-calpain, with inhibition constants (Ki) of 0.26 ± 0.03 μM and 5.33 ± 0.77 μM respectively .

Key Biological Activities

- Inhibition of Apoptosis : In cerebellar granule cells, this compound has been shown to reduce serum/potassium withdrawal-induced apoptosis by 29% through calpain inhibition .

- Neuroprotection : The compound protects neuronal cells from oxidative stress-induced damage, evidenced by reduced levels of reactive oxygen species (ROS) and preservation of cellular morphology in neuroblastoma models exposed to neurotoxic agents like MPP(+) and rotenone .

- Modulation of Insulin Signaling : In human hepatoma G2 cells, this compound significantly diminished insulin-stimulated glycogen synthesis while increasing protein tyrosine phosphatase-ε (PTPε) levels, indicating its role in metabolic regulation .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neurodegenerative Disease Models : Research has demonstrated that this compound can mitigate neuronal cell death in models of Parkinson's disease by inhibiting calpain-mediated cleavage of critical proteins involved in neuroprotection.

- Metabolic Disorders : In studies focused on insulin resistance, this compound was shown to influence signaling pathways that regulate glucose metabolism, suggesting potential applications in diabetes management.

- Cellular Stress Responses : this compound has been utilized in various experimental setups to study its effects on cellular responses to stressors like oxidative damage and nutrient deprivation, highlighting its role as a protective agent against cellular injury.

Propiedades

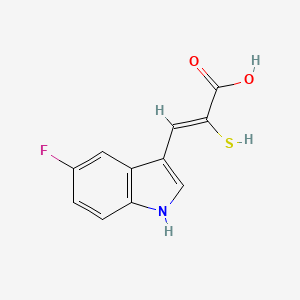

IUPAC Name |

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQHECFXSVZGN-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.